4-(4-Acetylpiperazin-1-yl)phenyl acetate 4-(4-Acetylpiperazin-1-yl)phenyl acetate
Brand Name: Vulcanchem
CAS No.: 133345-21-8
VCID: VC0194706
InChI: InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-6H,7-10H2,1-2H3
SMILES: CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC(=O)C
Molecular Formula: C14H18N2O3
Molecular Weight: 262.31

4-(4-Acetylpiperazin-1-yl)phenyl acetate

CAS No.: 133345-21-8

Cat. No.: VC0194706

Molecular Formula: C14H18N2O3

Molecular Weight: 262.31

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-(4-Acetylpiperazin-1-yl)phenyl acetate - 133345-21-8

Specification

CAS No. 133345-21-8
Molecular Formula C14H18N2O3
Molecular Weight 262.31
IUPAC Name [4-(4-acetylpiperazin-1-yl)phenyl] acetate
Standard InChI InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-6H,7-10H2,1-2H3
SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC(=O)C

Introduction

Chemical Identity and Basic Properties

4-(4-Acetylpiperazin-1-yl)phenyl acetate, identified by CAS number 133345-21-8, is an organic compound with a molecular formula of C14H18N2O3 and a molecular weight of 262.30 g/mol . The compound features a piperazine ring with an acetyl group connected to one nitrogen atom, while the other nitrogen forms a bond with a phenyl ring that carries an acetate group. This structural arrangement contributes to its distinct chemical properties and biological activities.

Chemical Structure Specifications

The compound's structural specifications provide essential information for researchers investigating its properties and applications:

PropertySpecificationReference
IUPAC Name[4-(4-acetylpiperazin-1-yl)phenyl] acetate
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
CAS Number133345-21-8
SMILES NotationCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC(=O)C
InChIInChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-6H,7-10H2,1-2H3
Purity (Commercial)Typically >95%

Synthesis Methods

The preparation of 4-(4-Acetylpiperazin-1-yl)phenyl acetate typically follows established organic synthesis procedures. These methods have been refined to achieve optimal yield and purity.

Standard Synthesis Route

The most common synthesis route involves the acetylation of 4-(piperazin-1-yl)phenol with acetylating agents. The reaction sequence generally proceeds as follows:

  • Starting with 4-(piperazin-1-yl)phenol as the precursor

  • Using acetic anhydride or acetyl chloride as the acetylating agent

  • Performing the reaction in the presence of a base such as pyridine

  • Purification through standard techniques including recrystallization or column chromatography

This synthetic approach allows for scalable production of the compound with consistent quality for research applications.

Chemical Reactivity Profile

4-(4-Acetylpiperazin-1-yl)phenyl acetate demonstrates diverse chemical reactivity, making it valuable in organic synthesis as both a reagent and intermediate.

Key Reaction Types

The compound can undergo several important reactions:

  • Oxidation reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids through the use of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions: Reduction processes can convert the acetyl groups to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Nucleophilic substitution: The acetate group can be displaced by nucleophiles such as amines or thiols in substitution reactions.

  • Hydrolysis: Under appropriate conditions, the ester linkage can undergo hydrolysis to yield the parent phenol compound.

Biological Activities

Research indicates that 4-(4-Acetylpiperazin-1-yl)phenyl acetate exhibits promising biological activities that warrant further investigation for potential therapeutic applications.

Antimicrobial Properties

Studies have documented the antimicrobial efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (ATCC 25923)0.195
Escherichia coli (ATCC 25922)0.195
Acinetobacter baumannii (clinical isolate)12.5

These findings suggest potential applications in the development of new antimicrobial agents, particularly against resistant strains.

Pharmacological Significance

Compounds containing piperazine moieties, including 4-(4-Acetylpiperazin-1-yl)phenyl acetate, have been investigated for their neurological effects. Research indicates potential applications in the treatment of anxiety and depression through interaction with various molecular targets in the central nervous system . The compound's structural features enable it to interact with specific receptors and enzymes, potentially modulating neurotransmitter activity.

Structure-Activity Relationships

Understanding the relationship between the structural features of 4-(4-Acetylpiperazin-1-yl)phenyl acetate and its biological activity provides insights for rational drug design.

Key Structural Elements

The biological activity of this compound can be attributed to several key structural elements:

  • Piperazine ring: This heterocyclic component is essential for interaction with specific molecular targets, particularly in compounds showing neurological activity .

  • Acetyl group on piperazine: This functional group contributes to the compound's ability to modulate enzymatic activity and receptor binding.

  • Phenyl group: Provides structural rigidity and hydrophobic interactions with binding pockets of target proteins .

  • Acetate ester: Can undergo hydrolysis in vivo to release the active form of the compound, functioning as a prodrug-like moiety.

Comparison with Similar Compounds

Several structurally related compounds show comparable biological activities:

CompoundStructural DifferenceActivity Comparison
4-(4-Methylpiperazin-1-yl)phenyl acetateMethyl group instead of acetyl on piperazineSimilar core activity but different pharmacokinetic profile
4-(4-Benzylpiperazin-1-yl)phenyl acetateBenzyl group instead of acetyl on piperazineEnhanced lipophilicity, potentially improved BBB penetration
4-(4-Ethylpiperazin-1-yl)phenyl acetateEthyl group instead of acetyl on piperazineSimilar profile with modified receptor selectivity

These structural analogs provide valuable insights into how subtle molecular modifications affect the biological activity of piperazine-containing compounds.

Applications in Medicinal Chemistry

4-(4-Acetylpiperazin-1-yl)phenyl acetate has found applications in various areas of medicinal chemistry research.

As a Building Block in Drug Synthesis

The compound serves as an important intermediate in the synthesis of more complex drug candidates. Its reactivity profile allows for selective modifications at specific positions, enabling the creation of diverse compound libraries for screening programs.

Estrogen Receptor Modulators

Research has shown that compounds containing the 4-(4-alkylpiperazin-1-yl)phenyl group, structurally related to 4-(4-Acetylpiperazin-1-yl)phenyl acetate, can function as selective estrogen receptor modulators (SERMs) . These compounds are functionally equipotent to the 4-(1-piperidinoethoxy)phenyl group, which is widely used in SERM development.

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes. In particular, related structures have shown promise as poly ADP-ribose polymerase (PARP) inhibitors, which are important targets in cancer therapy .

Analytical Methods and Characterization

Various analytical techniques have been employed to characterize 4-(4-Acetylpiperazin-1-yl)phenyl acetate and confirm its identity and purity.

Spectroscopic Methods

Standard spectroscopic techniques used for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

  • UV-visible spectroscopy

These methods provide comprehensive structural information and verification of the compound's identity .

Chromatographic Analysis

Purification and purity assessment commonly utilize:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Column chromatography for preparative separation

These techniques ensure the quality and purity of the compound for research applications .

Future Research Directions

The current understanding of 4-(4-Acetylpiperazin-1-yl)phenyl acetate suggests several promising avenues for future research.

Targeted Drug Delivery Systems

The compound's structure presents opportunities for incorporation into targeted drug delivery systems. The piperazine moiety allows for further functionalization that could enhance specificity for particular tissues or cell types.

Combination Therapy Approaches

Investigating synergistic effects when combined with established therapeutic agents could uncover new treatment strategies for resistant infections or aggressive cancers.

Structural Optimization

Further modifications to the core structure could enhance selectivity, potency, or pharmacokinetic properties. Computational modeling and structure-based design approaches could guide these optimization efforts.

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